molecular formula C23H26F2N4O3 B2611951 N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-70-7

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2611951
CAS No.: 922067-70-7
M. Wt: 444.483
InChI Key: JPQCODHHFROJQK-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of difluorophenyl, methylindolin, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the difluorophenyl intermediate: This involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the difluorophenyl group.

    Synthesis of the methylindolin intermediate: This step involves the preparation of the indolin derivative through cyclization reactions.

    Coupling of intermediates: The difluorophenyl and methylindolin intermediates are coupled using appropriate coupling agents to form the desired oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide
  • 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
  • 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Uniqueness

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-13-17(24)3-4-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCODHHFROJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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